molecular formula C5H2ClN3S B086988 7-Chlorothiazolo[5,4-D]pyrimidine CAS No. 13316-12-6

7-Chlorothiazolo[5,4-D]pyrimidine

Cat. No. B086988
CAS RN: 13316-12-6
M. Wt: 171.61 g/mol
InChI Key: HGYFXAHDBRHZGF-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-D]pyrimidine is a chemical compound with the CAS Number: 13316-12-6. It has a molecular weight of 171.61 and its IUPAC name is 7-chloro [1,3]thiazolo [5,4-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of 7-Chlorothiazolo[5,4-D]pyrimidine is represented by the linear formula C5H2ClN3S .


Physical And Chemical Properties Analysis

7-Chlorothiazolo[5,4-D]pyrimidine is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Activity

7-Chlorothiazolo[5,4-D]pyrimidine: derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, including human cancer cells . The incorporation of the chlorothiazolo[5,4-d]pyrimidine moiety into pharmaceutical compounds is being explored for the development of new anticancer drugs.

Biochemical Research

In biochemistry, 7-Chlorothiazolo[5,4-D]pyrimidine is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific biochemical interactions, aiding in the study of biological pathways and processes .

Pharmaceutical Applications

This compound is also a key intermediate in the pharmaceutical industry. It is used in the synthesis of various drugs, particularly those with anti-inflammatory properties. Its role in the development of new medications that target pain and inflammation is significant .

Material Science

In material science, 7-Chlorothiazolo[5,4-D]pyrimidine is investigated for its potential use in creating new materials with specific properties, such as enhanced durability or thermal stability. Researchers are exploring its incorporation into polymers and other materials to improve their performance .

Industrial Applications

The industrial applications of 7-Chlorothiazolo[5,4-D]pyrimidine include its use as a chemical intermediate in the production of various commercial products. Its properties are leveraged in the synthesis of dyes, resins, and other industrial chemicals .

Environmental Impact Studies

The environmental impact of chemicals like 7-Chlorothiazolo[5,4-D]pyrimidine is an area of ongoing research. Studies focus on understanding its behavior in the environment, its biodegradability, and potential effects on ecosystems .

Chemical Synthesis Research

Finally, in organic chemistry, 7-Chlorothiazolo[5,4-D]pyrimidine is a subject of research for its reactivity and role in synthetic pathways. It serves as a precursor in the synthesis of a wide range of organic compounds, and its manipulation can lead to the discovery of new reactions and synthetic techniques .

Safety And Hazards

The safety information for 7-Chlorothiazolo[5,4-D]pyrimidine indicates that it has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

While specific future directions for 7-Chlorothiazolo[5,4-D]pyrimidine are not mentioned, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFXAHDBRHZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294576
Record name 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothiazolo[5,4-D]pyrimidine

CAS RN

13316-12-6
Record name 13316-12-6
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Record name 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-[1,3]thiazolo[5,4-d]pyrimidine
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Synthesis routes and methods

Procedure details

5-Amino-6-chloropyrimidine-4-thiol (E-3) (14.0 g, 86.9 mmol) is dissolved in triethoxy methane (180 mL) and the resulting mixture is stirred at reflux for 3 h. The mixture is allowed to cool to RT and then concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (5-10% ethyl acetate-petro ether) to afford the product, 7-chlorothiazolo[5,4-d]pyrimidine (E-4).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines described in the research?

A1: The single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines using commercially available 4,6-dichloro-5-aminopyrimidine and various isothiocyanates presents several advantages []. Firstly, it streamlines the process, eliminating the need for multi-step reactions and intermediate isolations. Secondly, the reaction proceeds under mild conditions, enhancing its practicality and potentially reducing the formation of unwanted byproducts. Lastly, the method exhibits good to excellent yields, making it an efficient route for obtaining these valuable intermediates.

Q2: How can 7-chlorothiazolo[5,4-d]pyrimidine be further functionalized?

A2: 7-Chlorothiazolo[5,4-d]pyrimidine serves as a versatile intermediate for synthesizing various thiazolo[5,4-d]pyrimidine derivatives. The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions [, , ]. For example, reacting it with alkyl or aryl amines yields novel 2,7-diaminothiazolo[5,4-d]pyrimidines. Other nucleophiles, such as diethyl D,L-aspartate [] and D,L-mercaptosuccinic acid [], can also be employed to introduce different functionalities at the 7-position.

Q3: Has 7-chlorothiazolo[5,4-d]pyrimidine been used in the synthesis of any biologically relevant molecules?

A3: Yes, researchers have utilized 7-chlorothiazolo[5,4-d]pyrimidine to synthesize analogs of succinoadenine, a molecule with potential biological activity []. By reacting 7-chlorothiazolo[5,4-d]pyrimidine with diethyl D,L-aspartate followed by hydrolysis, researchers synthesized a novel succinoadenine analog. This highlights the potential of this compound as a building block for developing new molecules with interesting biological properties.

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